N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide
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Overview
Description
N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a naphthyloxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a halogenation reaction.
Coupling with Naphthyloxy Group: The next step involves the coupling of the fluorobenzyl intermediate with a naphthyloxy compound under specific reaction conditions, such as the presence of a base and a suitable solvent.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, where the coupled intermediate is reacted with a benzoyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the fluorobenzyl group may be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide moiety into amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl and naphthyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and materials to impart specific properties, such as fluorescence or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its ability to interact with specific molecular targets.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Applications: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide: This compound shares the benzamide moiety but lacks the naphthyloxy group.
2-fluoro-N-(4-fluorophenyl)benzamide: This compound has a similar structure but with additional fluorine substitution.
N-(4-methoxyphenyl)-4-[(2-naphthyloxy)methyl]benzamide: This compound has a methoxy group instead of a fluorobenzyl group.
Uniqueness: N-(4-fluorobenzyl)-3-[(2-naphthyloxy)methyl]benzamide is unique due to the presence of both the fluorobenzyl and naphthyloxy groups, which impart specific chemical and biological properties
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(naphthalen-2-yloxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO2/c26-23-11-8-18(9-12-23)16-27-25(28)22-7-3-4-19(14-22)17-29-24-13-10-20-5-1-2-6-21(20)15-24/h1-15H,16-17H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDWFSOXMFKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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